N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(3-METHYLPHENYL)AMINE
Overview
Description
N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(3-METHYLPHENYL)AMINE is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(3-METHYLPHENYL)AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reaction: The chlorinated pyrazole and the thiadiazole are coupled under suitable conditions, often involving a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(3-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
5-(4-ch
Properties
IUPAC Name |
5-(4-chloro-1-methylpyrazol-3-yl)-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5S/c1-8-4-3-5-9(6-8)15-13-17-16-12(20-13)11-10(14)7-19(2)18-11/h3-7H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUCADJZQKDPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)C3=NN(C=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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